Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate
Description
Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate is a branched ester characterized by a tert-butyl group, a 4-bromophenylthio substituent, and a methyl group on the propanoate backbone. This compound is synthetically accessible through esterification and thioether formation reactions, as evidenced by analogous methodologies for methyl and tert-butyl esters in related structures . Its structural features—such as the bulky tert-butyl group, sulfur atom, and bromine substituent—impart unique steric, electronic, and reactivity profiles.
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2S/c1-13(2,3)17-12(16)14(4,5)18-11-8-6-10(15)7-9-11/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNUPKFIWSYGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-bromothiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of tert-butyl 2-(phenylthio)-2-methylpropanoate.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas can be employed.
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents are often used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tert-butyl 2-(phenylthio)-2-methylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate involves its interaction with molecular targets, such as enzymes or receptors. The bromophenylthio moiety can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Thioether vs. Ether/Oxy Groups
The 4-bromophenylthio group in the target compound contrasts with oxy-linked analogs:
- Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate: Replaces the thioether with a ketone-linked bromobutanoyl chain, altering electronic effects and hydrogen-bonding capacity .
- 2-Phenoxyethyl isobutyrate: Uses a phenoxy-ether group, which is more electronegative than thioether, affecting redox stability and intermolecular interactions .
Halogen Substituents
- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity compared to chlorine (e.g., in 4-chlorobenzoyl derivatives ) may increase van der Waals interactions in biological systems or alter lipophilicity (logP).
Backbone Modifications
- Tert-Butyl 3-(4-bromophenyl)-2-((methylamino)methyl)propanoate hydrochloride: Introduces an aminomethyl side chain, enabling salt formation and altering solubility/pH-dependent behavior .
- 1,1-Dimethyl-3-phenylpropyl isobutyrate : Modifies the backbone with a phenylpropyl chain, demonstrating how branching affects crystallinity and melting points .
Research Findings and Implications
- Synthetic Yields : Analogous tert-butyl esters in were synthesized in 21–86% yields, suggesting that steric bulk may complicate reactions but can be optimized .
- Stability : The tert-butyl group likely enhances resistance to enzymatic hydrolysis compared to methyl/ethyl esters, as seen in prodrug design .
- Biological Relevance : Thioether-containing compounds often exhibit pesticidal or antimicrobial activity (e.g., Qo site inhibitors in ), though direct data for the target compound is lacking .
Biological Activity
Tert-butyl 2-(4-bromophenylthio)-2-methylpropanoate (CAS Number: 247923-30-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19BrO2S
- Molecular Weight : 331.2685 g/mol
- CAS Number : 247923-30-4
- Structure : The compound features a tert-butyl group, a bromophenylthio moiety, and an ester functional group, which may influence its biological activity.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties. The presence of the bromophenylthio group is believed to enhance the compound's interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell lysis.
Case Study: Antimicrobial Efficacy
A study conducted by Khalaf et al. (2013) demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against various strains of bacteria. The study reported minimum inhibitory concentrations (MICs) that indicate the effectiveness of these compounds in inhibiting bacterial growth.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control Compound A | 64 | Escherichia coli |
| Control Compound B | 16 | Pseudomonas aeruginosa |
Antitumor Activity
The potential antitumor activity of this compound has also been explored. Research indicates that compounds containing thioether functionalities can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have shown that this compound can downregulate oncogenic signaling pathways, leading to reduced viability in cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of the tert-butyl group contributes to lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic instability.
Comparative Analysis
A comparative study involving various analogues highlighted that while the tert-butyl group enhances certain pharmacokinetic properties, it may also lead to undesirable effects such as increased toxicity or reduced efficacy due to rapid metabolism.
| Substituent | Lipophilicity (LogP) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| Tert-butyl | 3.5 | 32 |
| Cyclopropyl | 2.8 | 64 |
| Trifluoromethyl | 4.0 | 16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
